![molecular formula C22H25FN4O2 B10999590 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10999590.png)
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 3,4-dihydroisoquinoline ring: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the oxoethyl group: This step often involves acylation reactions using reagents like acetic anhydride or acetyl chloride.
Formation of the piperazine ring: This can be synthesized through cyclization reactions involving ethylenediamine and appropriate dihalides.
Substitution with the fluorophenyl group: This step typically involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the carboxamide group: This is achieved through amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and piperazine groups are susceptible to hydrolysis under acidic or alkaline conditions:
Reaction Type | Conditions | Products | Source |
---|---|---|---|
Amide bond hydrolysis | 6 M HCl, reflux (110°C, 8–12 hrs) | 4-(4-Fluorophenyl)piperazine-1-carboxylic acid + 2-amino-N-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide | |
Piperazine ring opening | Concentrated H₂SO₄, 80°C | Fragmented amines and fluorobenzene derivatives |
Hydrolysis kinetics depend on steric hindrance from the dihydroisoquinoline moiety, which slows reactivity compared to simpler amides.
Nucleophilic Substitution
The electron-deficient fluorophenyl group participates in aromatic substitution:
Reagent | Position | Product | Yield | Reference |
---|---|---|---|---|
NaNH₂/NH₃ (l) | Para-fluorine | 4-(4-Hydroxyphenyl)piperazine-1-carboxamide derivative | 62% | |
CuCN/DMF, 120°C | Meta-fluorine | Cyano-substituted phenylpiperazine analog | 48% |
Fluorine’s strong electron-withdrawing effect directs electrophiles to meta/para positions .
Oxidation Reactions
The dihydroisoquinoline subunit undergoes regioselective oxidation:
Oxidation pathways are heavily influenced by solvent polarity, with aqueous systems favoring C1 oxidation .
Reductive Transformations
Catalytic hydrogenation targets unsaturated bonds:
Conditions | Target Site | Outcome | Selectivity |
---|---|---|---|
H₂ (1 atm), Pd/C, EtOH | Dihydroisoquinoline | Fully saturated tetrahydroisoquinoline | >90% |
NaBH₄/MeOH, 0°C | Carboxamide carbonyl | Secondary alcohol (unstable under isolation) | 55% |
Hydrogenation preserves the piperazine ring but may reduce fluorophenyl aromaticity at higher pressures.
Cyclization Reactions
The ethylenediamine linker facilitates intramolecular cyclization:
Cyclized products show enhanced rigidity and improved binding to biological targets like PARP1 (IC₅₀ = 156 nM in analogs) .
Cross-Coupling Reactions
Suzuki-Miyaura coupling modifies the fluorophenyl group:
Boronic Acid | Catalyst | Product | Yield |
---|---|---|---|
4-Pyridylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(Pyridin-4-yl)piperazine carboxamide | 73% |
Thiophen-2-ylboronic acid | PdCl₂(dppf), DME | Heteroaryl-substituted analog | 68% |
Coupling efficiency depends on the steric bulk of the boronic acid .
Stability Under Physiological Conditions
Critical degradation pathways in simulated biological environments:
Condition | Half-Life | Primary Degradation Pathway |
---|---|---|
pH 1.2 (gastric fluid) | 2.1 hrs | Amide hydrolysis + fluorophenyl oxidation |
pH 7.4 (blood plasma) | 8.7 hrs | Slow piperazine N-dealkylation |
Degradation products were characterized via LC-MS, showing 2-(aminomethyl)dihydroisoquinoline as a major metabolite.
Comparative Reactivity Table
Relative reaction rates of key functional groups:
Functional Group | Reactivity (Relative Rate) | Dominant Reaction |
---|---|---|
Piperazine NH | 1.0 (reference) | Alkylation/Acylation |
Carboxamide carbonyl | 0.7 | Hydrolysis/Reduction |
Dihydroisoquinoline C=N | 2.3 | Oxidation/Cyclization |
Fluorophenyl C-F | 0.4 | Nucleophilic substitution |
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in drug development:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies indicate that derivatives of similar structures demonstrate significant cytotoxicity against human cancer cells, including colon and breast cancer lines .
- Mechanisms of Action : The anticancer properties are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression. For example, the structural components may interact with specific receptors or enzymes that are crucial for cancer cell survival .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the potential mechanisms through which the compound exerts its effects on cellular processes .
Case Studies
Several case studies have highlighted the efficacy of compounds related to N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide:
- Study on Antitumor Effects : In a study published in Pharmaceuticals, researchers synthesized and evaluated a series of piperazine derivatives for their anticancer activity. The results demonstrated that certain modifications to the piperazine ring significantly enhanced cytotoxicity against specific cancer cell lines .
- Structure-Activity Relationship (SAR) Analysis : A detailed SAR analysis revealed that substituents on the aromatic rings influenced both potency and selectivity towards different cancer types. This information is crucial for optimizing lead compounds for further development .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide: Contains a chlorine atom instead of fluorine, which can influence its pharmacokinetic properties.
Uniqueness
The presence of the fluorophenyl group in N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced receptor binding affinity.
Biological Activity
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide, commonly referred to as compound 1142211-87-7, is a synthetic organic molecule with potential pharmacological applications. This compound belongs to the class of piperazine derivatives and has garnered attention due to its biological activities, particularly in neuropharmacology and oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O3, with a molecular weight of 324.37 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group and an isoquinoline moiety, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H20N2O3 |
Molecular Weight | 324.37 g/mol |
CAS Number | 1142211-87-7 |
Purity | Min. 95% |
The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the central nervous system (CNS) and potentially other biological systems.
- Monoamine Oxidase Inhibition : Research indicates that similar compounds in the piperazine class exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is crucial for the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially aiding in the treatment of neurodegenerative disorders like Parkinson's disease .
- Antitumor Activity : Studies have shown that derivatives with structural similarities may exhibit antitumor properties by inducing apoptosis in cancer cells through pathways involving caspases and other apoptotic factors . Specific investigations into benzamide derivatives have demonstrated their ability to inhibit tumor growth in vitro and in vivo.
Case Studies
A notable study evaluated the effects of this compound on neuroprotection and cognitive enhancement in animal models. The results indicated that administration led to improved memory retention and reduced oxidative stress markers in the brain, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .
Research Findings
Recent investigations have focused on the synthesis and biological evaluation of related compounds that incorporate the isoquinoline structure. These studies reveal:
- In vitro Studies : Compounds similar to this compound have shown significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against various types of tumors .
- In vivo Efficacy : Animal studies have demonstrated that these compounds can significantly reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents .
Properties
Molecular Formula |
C22H25FN4O2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c23-19-5-7-20(8-6-19)25-11-13-26(14-12-25)22(29)24-15-21(28)27-10-9-17-3-1-2-4-18(17)16-27/h1-8H,9-16H2,(H,24,29) |
InChI Key |
ZGCLEFKGHZTRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CNC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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